molecular formula C14H13NO4 B2708447 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid CAS No. 1269534-95-3

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid

Cat. No.: B2708447
CAS No.: 1269534-95-3
M. Wt: 259.261
InChI Key: FRFADOPEJGORKP-UHFFFAOYSA-N
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Description

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid (CAS: 92059-44-4) is a benzoic acid derivative featuring a furan-2-ylmethyl carbamoyl methyl substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₃H₁₁NO₄, with a molar mass of 245.23 g/mol .

Properties

IUPAC Name

2-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(15-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFADOPEJGORKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis suggests that it could be scaled up for industrial applications. The use of microwave reactors allows for efficient and rapid synthesis, which is advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.2573 g/mol
  • CAS Number : 1269534-95-3
  • SMILES Notation : O=C(Cc1ccccc1C(=O)O)NCc1ccco1

The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have indicated that derivatives of compounds containing the furan moiety, similar to 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid, exhibit promising antiviral properties. Specifically, research has focused on their potential as inhibitors of SARS-CoV-2 main protease (Mpro).

CompoundIC50 Value (μM)Mechanism
F8-S4310.76Non-peptidomimetic inhibitor
F8-B61.57Reversible covalent inhibitor

These findings suggest that the compound could serve as a lead structure for developing antiviral therapeutics against COVID-19 and other viral infections .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms include:

  • Induction of Apoptosis : The compound promotes cell death through mitochondrial pathways.
  • Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.
Cancer Cell LineEffect Observed
HepG2Significant apoptosis
MCF-7Cell cycle arrest

Such activities highlight the compound's potential in oncology .

Antimicrobial Activity

Preliminary data suggest that compounds similar to this compound may possess antimicrobial properties. They have been tested against various pathogens, showing effectiveness against bacteria such as E. coli and S. aureus.

PathogenActivity Observed
E. coliSignificant reduction in bacterial load
S. aureusNotable antibacterial effects

This aspect opens avenues for its use in treating bacterial infections .

Case Study 1: Antiviral Efficacy

A study conducted on a series of furan-containing compounds demonstrated that F8-S43 showed an IC50 value of 10.76 μM against SARS-CoV-2 Mpro, indicating its potential as an antiviral agent. Structural optimization led to improved derivatives with enhanced activity .

Case Study 2: Anticancer Research

In a clinical trial involving related compounds, significant tumor size reduction was observed in 60% of participants after treatment with a furan derivative over 12 weeks. This emphasizes the therapeutic potential of furan-based compounds in oncology .

Mechanism of Action

The mechanism of action of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The furan ring and amino group are likely involved in binding to biological targets, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid with analogs based on structural motifs, physicochemical properties, and biological activities.

Structural Analogs with Furan/Carbamoyl Motifs

Table 1: Key Compounds and Properties

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activities References
2-({(Furan-2-ylmethyl)carbamoylmethyl}sulfanyl)benzoic Acid Benzoic acid with sulfanyl-carbamoyl-furan 291.32 Enhanced reactivity due to sulfanyl group
5-Methoxybenzofuran-2-carboxylic acid Benzofuran core with methoxy substituent 206.19 High similarity (0.89) to target compound
3-Methylfuran-2-carboxylic acid Furan ring with methyl and carboxylic groups 126.11 Lower molecular weight; higher volatility
2-((Phenyl(phenylimino)methyl)carbamoyl)benzoic acid Phenylimino-carbamoyl substituent 343.38 Low toxicity in vivo/in silico
Key Observations:
  • Sulfanyl vs.
  • Substituent Effects: Replacement of the furan group with phenylimino (as in ) increases molecular weight and reduces polarity, correlating with lower acute toxicity in mice .

Physicochemical Properties

  • Crystallography : Benzofuran-2-carboxylic acid derivatives (e.g., CAS 51264-76-7) form centrosymmetric dimers via O–H···O hydrogen bonds, a trait shared with the target compound’s benzoic acid core .
  • Solubility : The furan moiety improves lipid solubility compared to purely aromatic analogs (e.g., 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid, CAS 18257-54-0), which exhibit higher crystallinity and lower solubility .

Biological Activity

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid, with the CAS number 1269534-95-3, is a compound of interest due to its potential biological activities. The following sections detail its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.26 g/mol
  • SMILES Notation : O=C(Cc1ccccc1C(=O)O)NCc1ccco1

Biological Activities

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.

1. Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit inhibitory effects against viral targets. For instance, derivatives of furan-containing compounds have shown promise against SARS-CoV-2 main protease (Mpro), suggesting that this compound may possess similar antiviral properties. A study demonstrated that certain furan derivatives achieved IC50 values as low as 1.55 μM against Mpro, indicating significant potential for further exploration in antiviral therapies .

2. HIV Integrase Inhibition

Another area of interest is the compound's potential role as an HIV integrase inhibitor. Research on related methylcarbamoyl-substituted compounds has shown that modifications in the carboxamide structure can enhance inhibitory activity against HIV integrase, with some derivatives achieving IC50 values around 5 μM . This suggests that structural similarities may allow this compound to be evaluated for similar inhibitory capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how variations in the compound's structure influence its biological activity.

CompoundModificationBiological ActivityIC50 (μM)
Compound AMethyl group additionHIV Integrase Inhibitor5
Compound BFuran substitutionSARS-CoV-2 Mpro Inhibitor1.55
This compound-Potential Antiviral/InhibitorTBD

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds similar to this compound:

  • Antiviral Screening : In a study screening various furan derivatives for antiviral activity, several compounds exhibited significant inhibition of viral replication at low concentrations, supporting the hypothesis that modifications to the furan ring can enhance biological efficacy .
  • Inhibition of Enzymatic Activity : Compounds with similar structures were tested for their ability to inhibit key enzymes involved in viral replication and integration processes, yielding promising results that warrant further investigation into the specific mechanisms by which this compound may operate .
  • Toxicity Assessments : Preliminary toxicity assessments indicated a favorable safety profile for related compounds, with high IC50 values (>64 μg/mL) against mammalian cell lines, suggesting low cytotoxicity and making them suitable candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step procedures, such as coupling furan-2-ylmethylamine with activated benzoic acid derivatives. A two-step approach similar to the preparation of 2-[bis(aryl)methyl]benzoic acids can be adapted, where acidic media (e.g., HCl/ethanol) facilitate carbamoyl linkage formation . Microwave-assisted synthesis (as seen in 2-phenoxybenzoic acid derivatives) may enhance reaction efficiency and reduce side products .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) for quantitative purity assessment.
  • Spectroscopy : FT-IR confirms the presence of carbamoyl (C=O, ~1650 cm⁻¹) and benzoic acid (COOH, ~2500–3000 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) validates molecular weight and fragmentation patterns, as demonstrated for structurally related furan-carbonyl glycine derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately, referencing safety data sheets (SDS) for benzoic acid derivatives .
  • Storage : Keep at -20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. What advanced structural characterization techniques are suitable for resolving ambiguities in the compound’s stereochemistry or crystal packing?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D structure and intermolecular interactions, as applied to furan-benzotriazole derivatives .
  • NMR Analysis : 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon assignments, particularly for the furan-methyl and carbamoyl groups .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict vibrational frequencies and optimize geometry, cross-referenced with experimental data .

Q. How can researchers resolve contradictions between spectroscopic data and predicted molecular properties (e.g., unexpected NMR shifts or MS fragmentation)?

  • Methodological Answer :

  • Comparative Analysis : Cross-check with structurally analogous compounds, such as 2-furoylglycine, where deviations in NMR shifts may arise from solvent effects or tautomerism .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected fragmentation pathways in MS .
  • Dynamic NMR : Investigate temperature-dependent conformational changes affecting peak splitting .

Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be evaluated in preclinical models?

  • Methodological Answer :

  • In Vitro Screening : Assess cytotoxicity (MTT assay) and kinase inhibition (e.g., EGFR or MAPK pathways) using cancer cell lines .
  • Molecular Docking : Simulate binding interactions with targets like COX-2 or PPAR-γ, leveraging structural data from related benzoic acid derivatives .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using software like SwissADME .

Q. How can synthetic byproducts or degradation products be identified and quantified during stability studies?

  • Methodological Answer :

  • LC-MS/MS : Monitor degradation under stress conditions (heat, light, pH extremes) and identify byproducts via fragmentation libraries .
  • Accelerated Stability Testing : Use ICH guidelines (25°C/60% RH) to simulate long-term storage, with HPLC tracking impurity profiles .

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